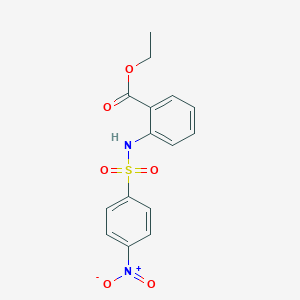
ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE is an organic compound with the molecular formula C15H14N2O6S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to an aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ethyl 2-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 2-{[(4-aminophenyl)sulfonyl]amino}benzoate.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Hydrolysis: 2-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid.
Scientific Research Applications
ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound may also interfere with cellular pathways by binding to proteins and altering their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(4-aminophenyl)sulfonyl]amino}benzoate: A reduced form of the compound with an amino group instead of a nitro group.
Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate: A similar compound with a methyl ester group instead of an ethyl ester group.
2-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid: The hydrolyzed form of the compound with a carboxylic acid group instead of an ester group.
Uniqueness
ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfonyl group allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C15H14N2O6S |
|---|---|
Molecular Weight |
350.3g/mol |
IUPAC Name |
ethyl 2-[(4-nitrophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H14N2O6S/c1-2-23-15(18)13-5-3-4-6-14(13)16-24(21,22)12-9-7-11(8-10-12)17(19)20/h3-10,16H,2H2,1H3 |
InChI Key |
BWEXZHFBPXLFAT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dimethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B404882.png)


![N-[3-(diethylamino)propyl]-4-nitrobenzenesulfonamide](/img/structure/B404885.png)







